1,1'-(Methanediyldisulfinyl)dibenzene
Description
1,1'-(Methanediyldisulfinyl)dibenzene is a sulfur-containing aromatic compound characterized by two benzene rings linked via a methane bridge (-CH₂-) and two sulfinyl (-SO-) groups. Its molecular formula is C₁₃H₁₂O₂S₂, with an average molecular mass of 288.36 g/mol. The compound’s structure distinguishes it from other sulfur-linked benzene derivatives, such as disulfides or sulfones, which exhibit distinct electronic and steric properties .
Properties
CAS No. |
54888-34-5 |
|---|---|
Molecular Formula |
C13H12O2S2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
benzenesulfinylmethylsulfinylbenzene |
InChI |
InChI=1S/C13H12O2S2/c14-16(12-7-3-1-4-8-12)11-17(15)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
UDEYZSWVAXQISG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Methanediyldisulfinyl)dibenzene typically involves the reaction of benzyl alcohol with sulfur-containing reagents. One common method is the reaction of benzyl alcohol with sodium selenate, which produces dibenzyl selenide as an intermediate. This intermediate is then further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for 1,1’-(Methanediyldisulfinyl)dibenzene are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Methanediyldisulfinyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to sulfides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,1’-(Methanediyldisulfinyl)dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1’-(Methanediyldisulfinyl)dibenzene involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its sulfinyl group can undergo redox reactions, influencing cellular redox states and potentially affecting biological pathways .
Comparison with Similar Compounds
1,1-Diphenylethane
- Molecular Formula : C₁₄H₁₄
- Molecular Mass : 182.27 g/mol
- Structure : Two benzene rings connected by an ethane bridge (-CH₂-CH₂-).
- Key Differences :
| Property | 1,1'-(Methanediyldisulfinyl)dibenzene | 1,1-Diphenylethane |
|---|---|---|
| Molecular Formula | C₁₃H₁₂O₂S₂ | C₁₄H₁₄ |
| Molecular Mass (g/mol) | 288.36 | 182.27 |
| Functional Groups | Sulfinyl (-SO-) | None (hydrocarbon) |
| Polarity | Moderate | Low |
1,1'-(Ethane-1,1-diyldisulfonyl)dibenzene
- Molecular Formula : C₁₄H₁₂O₄S₂
- Molecular Mass : 332.38 g/mol
- Structure : Two benzene rings connected by an ethane bridge with two sulfonyl (-SO₂-) groups.
- Key Differences: Sulfonyl groups are more oxidized than sulfinyl groups, leading to stronger electron-withdrawing effects and higher stability under acidic or oxidative conditions. The ethane bridge (vs.
| Property | This compound | 1,1'-(Ethane-1,1-diyldisulfonyl)dibenzene |
|---|---|---|
| Functional Groups | Sulfinyl (-SO-) | Sulfonyl (-SO₂-) |
| Oxidation State of S | +4 | +6 |
| Reactivity | Moderate (prone to redox reactions) | Low (stable under oxidation) |
Diphenyl Disulfide
- Molecular Formula : C₁₂H₁₀S₂
- Molecular Mass : 218.34 g/mol
- Structure : Two benzene rings linked by a disulfide (-S-S-) bond.
- Key Differences :
| Property | This compound | Diphenyl Disulfide |
|---|---|---|
| Bond Type | Methane bridge + sulfinyl groups | Disulfide (-S-S-) |
| Redox Activity | Limited | High |
| Applications | Specialty synthesis | Lubricants, flavors |
Biological Activity
1,1'-(Methanediyldisulfinyl)dibenzene is an organosulfur compound characterized by its unique structure, which consists of two benzene rings connected by a methanediyl disulfide linkage. Its molecular formula is , indicating the presence of two sulfur atoms. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Antioxidant Properties
One of the notable biological activities of this compound is its antioxidant activity . Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and lead to various diseases. Research indicates that compounds with disulfide linkages often exhibit significant antioxidant properties due to their ability to donate electrons and stabilize free radicals.
The biological activity of this compound can be attributed to several mechanisms:
- Electron Donation : The disulfide bonds can donate electrons, which helps in scavenging free radicals.
- Metal Chelation : Compounds like this compound may chelate metal ions, reducing their availability for catalyzing oxidative reactions.
- Modulation of Enzymatic Activity : It may influence the activity of enzymes involved in oxidative stress responses.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In vitro Studies : Laboratory experiments have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) through oxidative stress pathways.
- Animal Models : In vivo studies using animal models demonstrated that administration of this compound resulted in reduced markers of oxidative stress and improved overall health metrics, suggesting potential therapeutic applications in oxidative stress-related conditions.
Comparative Biological Activity
To provide a clearer understanding of how this compound compares with other similar compounds, the following table summarizes its biological activities alongside those of structurally related compounds:
| Compound Name | Antioxidant Activity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Electron donation, metal chelation |
| Diphenyl disulfide | Moderate | Low | Electron donation |
| 1,2-Benzenedithiol | High | High | Electron donation, thiol group reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
